molecular formula C7H9N3S B15314242 Thiourea, (2-aminophenyl)- CAS No. 3394-09-0

Thiourea, (2-aminophenyl)-

Cat. No.: B15314242
CAS No.: 3394-09-0
M. Wt: 167.23 g/mol
InChI Key: HZFPIVZQYGZVEO-UHFFFAOYSA-N
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Description

Thiourea, (2-aminophenyl)-, is an organosulfur compound with the chemical formula SC(NH₂)₂. It is a derivative of thiourea where one of the hydrogen atoms is replaced by a 2-aminophenyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry, due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiourea, (2-aminophenyl)-, can be synthesized through several methods. One common synthetic route involves the reaction of 2-aminophenyl isothiocyanate with ammonia or primary amines under mild conditions. The reaction typically occurs in an organic solvent such as ethanol or methanol at room temperature, yielding the desired thiourea derivative .

Industrial Production Methods

In industrial settings, the production of thiourea derivatives often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Thiourea, (2-aminophenyl)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiourea derivatives typically yields sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

Thiourea, (2-aminophenyl)-, has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of thiourea, (2-aminophenyl)-, involves its interaction with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other biological molecules. This interaction can lead to the inhibition of enzyme activity or modulation of protein function, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiourea, (2-aminophenyl)-, is unique due to the presence of the 2-aminophenyl group, which enhances its reactivity and biological activity compared to simpler thiourea derivatives. This structural modification allows for a broader range of applications and improved efficacy in various scientific and industrial contexts .

Properties

CAS No.

3394-09-0

Molecular Formula

C7H9N3S

Molecular Weight

167.23 g/mol

IUPAC Name

(2-aminophenyl)thiourea

InChI

InChI=1S/C7H9N3S/c8-5-3-1-2-4-6(5)10-7(9)11/h1-4H,8H2,(H3,9,10,11)

InChI Key

HZFPIVZQYGZVEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)NC(=S)N

Origin of Product

United States

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